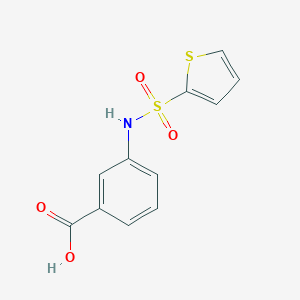

3-(Thiophene-2-sulfonamido)benzoic acid

Description

Properties

IUPAC Name |

3-(thiophen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLIUHOTRGFJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276898 | |

| Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82068-34-6 | |

| Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82068-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Thiophene-2-sulfonamido)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(Thiophene-2-sulfonamido)benzoic acid

Introduction

3-(Thiophene-2-sulfonamido)benzoic acid is a multifaceted organic molecule that holds significant promise for researchers in medicinal chemistry and materials science. This compound synergistically combines the structural features of a thiophene ring, a sulfonamide linkage, and a benzoic acid moiety. The thiophene nucleus is a well-established pharmacophore present in numerous clinically approved drugs, contributing to a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The sulfonamide group is another critical functional group in drug design, renowned for its role in diuretic, antibacterial, and carbonic anhydrase inhibitory activities.[3] The benzoic acid portion of the molecule provides a handle for modifying solubility and for potential coordination with biological targets.

This technical guide provides a comprehensive overview of the chemical properties of 3-(Thiophene-2-sulfonamido)benzoic acid, including its synthesis, physicochemical characteristics, spectroscopic profile, and potential applications. The information presented herein is intended to serve as a valuable resource for scientists engaged in drug discovery and development.

Synthesis and Mechanism

The synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid is typically achieved through the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and 3-aminobenzoic acid. This reaction is generally carried out in an appropriate solvent, such as acetone, and may be facilitated by a non-nucleophilic base like N,N-dimethylpyridin-4-amine (DMAP) to scavenge the hydrochloric acid byproduct.[4]

The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic sulfur atom of thiophene-2-sulfonyl chloride, leading to the formation of a sulfonamide bond.

Synthetic Pathway

Caption: General synthetic scheme for 3-(Thiophene-2-sulfonamido)benzoic acid.

Physicochemical Properties

The physicochemical properties of 3-(Thiophene-2-sulfonamido)benzoic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄S₂ | [5] |

| Molecular Weight | 283.32 g/mol | [5] |

| Appearance | Expected to be a white to off-white crystalline powder | Inferred |

| Melting Point | Not explicitly reported; likely >150 °C | Inferred from related compounds[6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from related compounds[6] |

| pKa | Estimated to be around 4-5 for the carboxylic acid and 9-10 for the sulfonamide N-H | Inferred |

Spectroscopic Characterization

The structural elucidation of 3-(Thiophene-2-sulfonamido)benzoic acid relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and benzene rings.

-

Thiophene Protons: Three protons in the 7.0-8.0 ppm range with characteristic coupling patterns.

-

Benzene Protons: Four protons in the 7.5-8.5 ppm range, with splitting patterns dependent on the meta-substitution.

-

Sulfonamide N-H: A broad singlet, typically in the 10-12 ppm region, which is exchangeable with D₂O.

-

Carboxylic Acid O-H: A very broad singlet at >12 ppm, also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad)[7] |

| N-H (Sulfonamide) | ~3250 |

| C-H (Aromatic) | 3100-3000 |

| C=O (Carboxylic Acid) | 1700-1680[7] |

| C=C (Aromatic) | 1600-1450 |

| S=O (Sulfonamide) | 1350-1300 and 1160-1140 |

| C-S (Thiophene) | ~700[8] |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO₂ and cleavage of the sulfonamide bond.

Chemical Reactivity and Stability

3-(Thiophene-2-sulfonamido)benzoic acid possesses several reactive sites. The carboxylic acid group can undergo esterification or amidation reactions. The sulfonamide nitrogen, being weakly acidic, can be deprotonated under strongly basic conditions. The aromatic rings can potentially undergo electrophilic substitution, although the sulfonamide group is deactivating.

From a metabolic standpoint, the thiophene ring is susceptible to S-oxidation, which can lead to the formation of reactive thiophene-S-oxides.[9] This metabolic pathway is an important consideration in drug development.

Potential Biological and Therapeutic Applications

Given the established biological activities of thiophene and sulfonamide-containing compounds, 3-(Thiophene-2-sulfonamido)benzoic acid is a promising candidate for various therapeutic applications.

-

Anti-inflammatory Activity: A recent study highlighted that 3-sulfonamido benzoic acid derivatives can act as potent antagonists of the P2Y₁₄ receptor, which is a target for inflammatory diseases like acute lung injury.[10]

-

Anticancer Activity: Thiophene derivatives have been investigated as inhibitors of pathways involved in tumor growth and metastasis, such as the RhoA/ROCK pathway.[11]

-

Antimicrobial Activity: The combination of a thiophene ring and a sulfonamide group suggests potential for antibacterial and antifungal activity.

Potential Mechanism of Action as a P2Y₁₄R Antagonist

Caption: Proposed mechanism of P2Y₁₄R antagonism.

Experimental Protocols

Synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid

Materials:

-

Thiophene-2-sulfonyl chloride

-

3-Aminobenzoic acid

-

N,N-dimethylpyridin-4-amine (DMAP)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-aminobenzoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous acetone, add thiophene-2-sulfonyl chloride (1.0 eq) dropwise at room temperature with stirring.

-

Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Characterization

-

NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

IR: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR accessory.

-

Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

Conclusion

3-(Thiophene-2-sulfonamido)benzoic acid is a molecule with significant potential, bridging the gap between well-established pharmacophores. Its synthesis is straightforward, and its chemical properties make it an attractive scaffold for further derivatization in drug discovery programs. The insights provided in this guide are intended to facilitate future research and development efforts centered on this promising compound.

References

- Shafiee, A., & Lalezari, I. (1976). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Journal of Heterocyclic Chemistry, 13(1), 199-201.

-

MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). 3-(thiophene-2-sulfonamido)naphthalene-2-carboxylic acid. Retrieved from [Link]

- Knoevenagel, E. (1904). Synthesen mittels des Diacetessigesters. Berichte der deutschen chemischen Gesellschaft, 37(4), 4461-4470.

- Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 117588.

- Wang, Y., et al. (2024).

- Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids.

- Yan, X. W., Hu, M. L., & Xiong, J. (2007). 2-(5-Bromothiophene-2-sulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(2), o678-o679.

-

Wikipedia. (n.d.). Thiobenzoic acid. Retrieved from [Link]

- Maccallini, C., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2788.

- Google Patents. (n.d.). IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.

- Sakuntala, T., et al. (2013). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Pramana, 81(4), 641-650.

-

ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Retrieved from [Link]

- Arshad, S., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086.

- Journal of the Pharmaceutical Society of Japan. (1955).

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link] benzoicacidIR.htm

-

MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

- RSC Publishing. (2018). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 20(3), 1629-1638.

- Li, Y., et al. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 64(15), 11466-11482.

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-thiophenecarbonyl chloride.

-

ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

- Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid.

-

Supporting Information. (n.d.). 3. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-(3-(Benzo[c][1][2][10]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]

-

PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 3-Thiophenezoic acid | 88-13-1 [chemicalbook.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid

Executive Summary

This technical guide details the synthesis of 3-(thiophene-2-sulfonamido)benzoic acid , a critical pharmacophore found in P2Y14 receptor antagonists and matrix metalloproteinase (MMP) inhibitors. The protocol utilizes a modified Schotten-Baumann reaction , optimized for the zwitterionic nature of the starting material, 3-aminobenzoic acid.

Unlike standard organic synthesis protocols that rely on pyridine/DCM, this guide prioritizes an aqueous alkaline method . This approach ensures complete solubilization of the amino acid substrate, minimizes organic solvent waste, and provides a self-validating workup where the product precipitates upon acidification, ensuring high purity with minimal chromatography.

Strategic Retrosynthesis & Mechanism

The synthesis is driven by the nucleophilic attack of the primary amine of 3-aminobenzoic acid onto the electrophilic sulfur of thiophene-2-sulfonyl chloride.

Mechanistic Pathway

The reaction proceeds via an elimination-addition mechanism at the sulfonyl sulfur. The base (

-

Solubilization: Deprotonates the carboxylic acid of the starting material (

) to form the soluble carboxylate salt. -

Scavenging: Neutralizes the HCl generated during the sulfonylation, driving the equilibrium forward.

Visualization: Reaction Scheme

Figure 1: Mechanistic flow of the sulfonylation reaction.

Experimental Protocol

Safety Note: Thiophene-2-sulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood. 3-Aminobenzoic acid is an irritant.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Example Scale) | Role |

| 3-Aminobenzoic acid | 137.14 | 1.0 | 1.37 g (10 mmol) | Substrate |

| Thiophene-2-sulfonyl chloride | 182.65 | 1.1 | 2.01 g (11 mmol) | Electrophile |

| Sodium Carbonate ( | 105.99 | 2.5 | 2.65 g (25 mmol) | Base |

| Water | 18.02 | Solvent | 25 mL | Solvent A |

| Acetone (Optional) | 58.08 | Co-solvent | 5-10 mL | Solvent B |

| HCl (1N) | 36.46 | Excess | As needed | Acidification |

Step-by-Step Methodology

Phase 1: Solubilization (The "Zwitterion" Trap)

-

In a 100 mL round-bottom flask, suspend 3-aminobenzoic acid (1.0 equiv) in water (2.5 mL/mmol) .

-

Add solid sodium carbonate (2.5 equiv) slowly.

-

Stir at Room Temperature (RT) until the solution becomes clear.

-

Insight: The solution turns clear as the amine is deprotonated (or remains neutral) and the carboxylic acid forms the sodium carboxylate. If the solution remains cloudy, mild heating (

) can be applied, then cooled back to

-

Phase 2: The Schotten-Baumann Reaction

-

Cool the aqueous amine solution to

using an ice bath.-

Why? Low temperature suppresses the hydrolysis of the sulfonyl chloride by water.

-

-

Dissolve thiophene-2-sulfonyl chloride (1.1 equiv) in a minimal amount of acetone (approx. 0.5-1 mL per mmol).

-

Alternative: If the sulfonyl chloride is liquid, it can be added dropwise neat, but acetone ensures better dispersion.

-

-

Add the sulfonyl chloride solution dropwise to the stirring aqueous amine solution over 15–20 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 4–6 hours .

-

Process Control: Monitor by TLC (System: MeOH/DCM 1:9). The starting amine spot (usually lower Rf and UV active) should disappear.

-

Phase 3: Workup & Isolation (Self-Validating)

-

Filtration (Impurity Removal): If there is any unreacted insoluble material (rare), filter the basic solution through Celite.

-

Acidification: While stirring, slowly add 1N HCl to the reaction mixture until the pH reaches 2–3 .

-

Observation: A thick white or off-white precipitate will form immediately. This is the protonated carboxylic acid form of the product.

-

-

Collection: Filter the precipitate using a Buchner funnel.

-

Washing: Wash the filter cake with:

-

Cold water (

mL) to remove inorganic salts ( -

Dilute HCl (0.1 N, 5 mL) to ensure the sulfonamide nitrogen is not a salt.

-

-

Drying: Dry the solid in a vacuum oven at

overnight.

Purification

Usually, the precipitation method yields

-

Recrystallization: Dissolve in hot Ethanol/Water (9:1). Cool slowly to

. -

Yield Expectation: 75–85%.

Workflow Visualization

Figure 2: Isolation workflow ensuring removal of inorganic salts and unreacted starting material.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

| Method | Expected Signature |

| 1H NMR (DMSO-d6) | |

| LC-MS (ESI-) | [M-H]-: Look for mass peak at 282.0 . (Calculated MW: 283.32). Negative mode is preferred for acidic sulfonamides. |

| Melting Point | >200°C (Decomposition often observed). Compare with literature values for similar sulfonamido-benzoic acids. |

| Appearance | White to off-white powder. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of sulfonyl chloride. | Ensure reaction temp is |

| Oily Product | Incomplete acidification or impurities. | Ensure pH is |

| Starting Material Remains | Base consumed too quickly. | Check pH during reaction; maintain pH >8 by adding more |

| Product Color | Oxidation of thiophene ring. | Perform reaction under Nitrogen atmosphere (though usually not strictly necessary for this specific reaction). |

References

-

Schotten, C. (1884).[1] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

-

MDPI. (2019). "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives". Molbank.

-

National Institutes of Health (NIH). (2025). "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists". PubMed.[2]

-

Vertex Pharmaceuticals. (2000). "Process for preparing benzoic acid derivative intermediates". US Patent 6,075,146.

-

Sigma-Aldrich. "3-Thiophenecarboxylic acid Product Data".

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Thiophene-2-sulfonamido)benzoic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Thiophene-2-sulfonamido)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the aim of this document is to move beyond a simple presentation of data, offering instead a detailed interpretation grounded in the principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural elucidation of this compound.

Introduction: The Importance of Spectroscopic Analysis

3-(Thiophene-2-sulfonamido)benzoic acid is a heterocyclic compound incorporating a thiophene ring, a sulfonamide linkage, and a benzoic acid moiety. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly as an inhibitor of biological targets where sulfonamides are known to be effective. Accurate and unambiguous structural confirmation is a critical first step in the drug discovery pipeline, ensuring the integrity of subsequent biological and pharmacological studies. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

This guide will provide a detailed walkthrough of the expected ¹H NMR, ¹³C NMR, and IR spectra of 3-(Thiophene-2-sulfonamido)benzoic acid. The interpretations are based on established principles of spectroscopy and data from related chemical structures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the molecule's structure can be assembled.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A well-defined protocol is essential for obtaining high-quality NMR spectra. The following steps outline a standard procedure for the analysis of 3-(Thiophene-2-sulfonamido)benzoic acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity, dry 3-(Thiophene-2-sulfonamido)benzoic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.[1][2] The acidic proton of the carboxylic acid and the sulfonamide N-H proton are more likely to be observed in DMSO-d₆.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

-

The NMR spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, to achieve optimal signal dispersion.[1]

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-15 ppm), and a relaxation delay that allows for full relaxation of all protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 3-(Thiophene-2-sulfonamido)benzoic acid is expected to show distinct signals for the protons on the thiophene ring, the benzoic acid ring, and the N-H and O-H protons. The predicted chemical shifts and multiplicities are detailed in Table 1 and the structural assignments are illustrated in the diagram below. The aromatic region, in particular, will show complex splitting patterns due to proton-proton coupling.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for 3-(Thiophene-2-sulfonamido)benzoic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ (COOH) | ~13.0 | Broad Singlet | - |

| Hₙ (NH) | ~10.5 | Singlet | - |

| H₅ | ~7.9 | Doublet of Doublets | J ≈ 1.5, 5.0 |

| H₃ | ~7.2 | Doublet of Doublets | J ≈ 1.5, 3.5 |

| H₄ | ~7.1 | Doublet of Doublets | J ≈ 3.5, 5.0 |

| H₂' | ~7.8 | Triplet | J ≈ 1.8 |

| H₆' | ~7.7 | Doublet of Triplets | J ≈ 1.8, 7.8 |

| H₄' | ~7.5 | Doublet of Triplets | J ≈ 1.8, 7.8 |

| H₅' | ~7.4 | Triplet | J ≈ 7.8 |

-

Carboxylic Acid Proton (Hₐ): This proton is highly deshielded and will appear as a broad singlet far downfield, typically around 13.0 ppm.[1][5]

-

Sulfonamide Proton (Hₙ): The N-H proton of the sulfonamide group is also expected to be downfield, appearing as a singlet around 10.5 ppm.[6]

-

Thiophene Ring Protons (H₃, H₄, H₅): These protons will appear in the aromatic region. The chemical shifts are influenced by the electron-withdrawing sulfonamide group. The coupling constants are characteristic of a 2-substituted thiophene ring.

-

Benzoic Acid Ring Protons (H₂', H₄', H₅', H₆'): These protons will also reside in the aromatic region, with their chemical shifts and splitting patterns dictated by the positions of the carboxylic acid and sulfonamido groups.

Caption: Molecular structure of 3-(Thiophene-2-sulfonamido)benzoic acid with proton assignments.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Thiophene-2-sulfonamido)benzoic acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C₁' | ~139 |

| C₃' | ~132 |

| C₂ (Thiophene) | ~140 |

| C₅ (Thiophene) | ~128 |

| C₃ (Thiophene) | ~127 |

| C₄ (Thiophene) | ~126 |

| C₂' | ~123 |

| C₆' | ~121 |

| C₄' | ~129 |

| C₅' | ~125 |

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field, around 167 ppm.[5]

-

Aromatic Carbons: The carbons of the thiophene and benzene rings will appear in the range of 120-140 ppm. The specific chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, which corresponds to a specific absorption band in the IR spectrum.

Experimental Protocol: IR Sample Preparation and Data Acquisition

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry 3-(Thiophene-2-sulfonamido)benzoic acid with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be ground until it is a fine, homogeneous powder.

-

Place the powder into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

2. Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract any atmospheric interference.

IR Spectral Interpretation

The IR spectrum of 3-(Thiophene-2-sulfonamido)benzoic acid will be dominated by the characteristic absorption bands of the sulfonamide, carboxylic acid, and aromatic rings.[7][8][9]

Table 3: Predicted Characteristic IR Absorption Bands for 3-(Thiophene-2-sulfonamido)benzoic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3250 | N-H stretch | Sulfonamide |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Rings |

| ~1340 | Asymmetric SO₂ stretch | Sulfonamide |

| ~1160 | Symmetric SO₂ stretch | Sulfonamide |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid |

| ~750 | C-H bend (out-of-plane) | Aromatic Rings |

-

Carboxylic Acid Group: A very broad absorption band from 3300 to 2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a key diagnostic feature.[7][8][9] The strong C=O stretching absorption will appear around 1700 cm⁻¹.

-

Sulfonamide Group: The N-H stretching vibration will be observed around 3250 cm⁻¹. Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O group will be present at approximately 1340 cm⁻¹ and 1160 cm⁻¹, respectively.[10][11]

-

Aromatic Rings: C-H stretching vibrations for the aromatic protons will be observed just above 3000 cm⁻¹. C=C stretching vibrations within the rings will give rise to absorptions in the 1600-1475 cm⁻¹ region. Out-of-plane C-H bending vibrations will appear at lower wavenumbers.

Part 3: Integrated Spectroscopic Analysis for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. While NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups.

The predicted ¹H and ¹³C NMR data allow for the precise assignment of each proton and carbon in the molecule, confirming the connectivity of the thiophene ring, sulfonamide linker, and the 3-substituted benzoic acid moiety. The IR spectrum provides complementary and confirmatory evidence. The observation of the broad O-H and sharp C=O stretches confirms the carboxylic acid. The N-H stretch and the two strong SO₂ stretches are definitive proof of the sulfonamide group. Together, these spectroscopic data provide an unambiguous structural confirmation of 3-(Thiophene-2-sulfonamido)benzoic acid.

The following workflow diagram illustrates the logical process from sample receipt to final structural verification.

Caption: Workflow for the structural elucidation of 3-(Thiophene-2-sulfonamido)benzoic acid.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR and IR spectroscopic data for 3-(Thiophene-2-sulfonamido)benzoic acid. By combining detailed experimental protocols with in-depth spectral interpretations, researchers can confidently verify the structure of this and related molecules. The principles and methodologies outlined herein are fundamental to the rigorous characterization of novel chemical entities in the pursuit of new therapeutic agents.

References

-

¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link].

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link].

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link].

-

Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link].

-

21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link].

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link].

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link].

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. ResearchGate. Available at: [Link].

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link].

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. Available at: [Link].

-

Characteristic Absorption Bands of Sulfonamide Fragment in the Synthesized Compounds. ResearchGate. Available at: [Link].

-

Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link].

-

IR: carboxylic acids. University of Calgary. Available at: [Link].

-

The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan. Available at: [Link].

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link].

-

Interpreting Aromatic NMR Signals. YouTube. Available at: [Link].

-

3-Amino-benzoic acid. SpectraBase. Available at: [Link].

-

Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. PubMed. Available at: [Link].

-

3-Aminobenzoic Acid | C7H7NO2. PubChem. Available at: [Link].

-

Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. ACS Publications. Available at: [Link].

-

Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Semantic Scholar. Available at: [Link].

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. Available at: [Link].

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link].

-

(E)-3-[thiophen-2-ylmethyleneamino]benzoic Acid: Structural and Corrosion Inhibition Studies. Academia.edu. Available at: [Link].

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at: [Link].

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link].

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link].

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link].

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link].

-

Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[6][12]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link].

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link].

-

High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. ResearchGate. Available at: [Link].

-

Table of Characteristic IR Absorptions. Millersville University. Available at: [Link].

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link].

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... ResearchGate. Available at: [Link].

Sources

- 1. rsc.org [rsc.org]

- 2. epfl.ch [epfl.ch]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. ripublication.com [ripublication.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 12. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

The Thiophene Sulfonamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Abstract

The thiophene sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene sulfonamides, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between chemical structure and biological function, this document aims to empower the rational design of novel, potent, and selective therapeutic agents. We will delve into the critical roles of the thiophene ring, the sulfonamide linker, and various substituent modifications in dictating the pharmacological profile of these versatile molecules. This guide will further provide exemplary experimental protocols for synthesis and biological evaluation, alongside data visualization to facilitate a comprehensive understanding of the SAR landscape.

Introduction: The Significance of the Thiophene Sulfonamide Core

Thiophene, an electron-rich five-membered heterocyclic compound, is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[3] When coupled with the sulfonamide functional group (-SO₂NH₂), a key pharmacophore in its own right, the resulting thiophene sulfonamide scaffold exhibits a remarkable propensity for interacting with a diverse range of biological targets.[1][4] This versatility has led to the development of thiophene sulfonamide-based compounds with a broad spectrum of activities, including but not limited to:

-

Carbonic Anhydrase Inhibition: For the treatment of glaucoma, edema, and epilepsy.[5][6]

-

Kinase Inhibition: Targeting various kinases implicated in cancer and inflammatory diseases.[7][8][9]

-

Antimicrobial Activity: Combating bacterial and fungal infections.[2][10]

-

Anticancer Properties: Exhibiting cytotoxicity against various tumor cell lines.[2][11][12]

-

Anti-inflammatory Effects: Modulating inflammatory pathways.[13]

This guide will systematically explore the SAR of thiophene sulfonamides across these key therapeutic areas, providing a foundational understanding for future drug design endeavors.

The Architectural Blueprint: Core Structural Elements and Their Influence

The biological activity of thiophene sulfonamides is intricately governed by the interplay of three core structural components: the thiophene ring, the sulfonamide linker, and the substituents on both the ring and the sulfonamide nitrogen.

Figure 1: Core structural elements influencing the biological activity of thiophene sulfonamides.

The Thiophene Ring: More Than a Simple Scaffold

The position of the sulfonamide group on the thiophene ring is a critical determinant of activity. Typically, the sulfonamide is attached at the C2 or C3 position. The electronic properties of the thiophene ring, influenced by the sulfur heteroatom, contribute to its ability to engage in various non-covalent interactions with biological targets.

-

Substitution Patterns: The substitution pattern on the thiophene ring profoundly impacts potency and selectivity. For instance, in the context of carbonic anhydrase inhibitors, substitutions at the 4- and 5-positions of a thiophene-2-sulfonamide can significantly enhance inhibitory activity.[14]

The Sulfonamide Linker: The Anchor to Activity

The sulfonamide group is often the primary binding motif, particularly in metalloenzymes like carbonic anhydrases, where the sulfonamide anion coordinates with the active site zinc ion.[5] However, its role can be more nuanced, serving as a rigid linker or participating in hydrogen bonding interactions within the active site of other enzymes like kinases.[7]

-

Acidity and Ionization: The acidity of the sulfonamide proton is crucial for its interaction with certain targets. Modifications that alter the pKa of the sulfonamide can modulate binding affinity.

Substituents (R-groups): The Key to Potency and Selectivity

The nature and position of substituents on the thiophene ring and the sulfonamide nitrogen are the most versatile tools for fine-tuning the pharmacological profile of these compounds. These "R-groups" can influence:

-

Potency: By establishing additional favorable interactions with the target protein.

-

Selectivity: By exploiting differences in the active sites of related enzymes.

-

Pharmacokinetic Properties: Modulating solubility, membrane permeability, and metabolic stability.

SAR Deep Dive: Thiophene Sulfonamides in Action

Carbonic Anhydrase Inhibitors: A Classic Tale of SAR

Thiophene sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] The unsubstituted thiophene-2-sulfonamide is a more effective CA inhibitor than sulfanilamide.[5]

Key SAR Insights:

-

The Sulfonamide Moiety: Essential for binding to the catalytic Zn²⁺ ion in the enzyme's active site.

-

The Thiophene Ring: Acts as a scaffold to position the sulfonamide and can engage in van der Waals and hydrophobic interactions with residues in the active site.

-

Substituents at the 4- and 5-positions: Can significantly enhance potency by extending into and interacting with hydrophilic or hydrophobic pockets of the active site.[14][15] For example, introducing aryl groups at the 5-position via Suzuki coupling has yielded potent urease inhibitors.[16]

| Compound | Substitution Pattern | CA II Inhibition (IC₅₀) | Reference |

| Thiophene-2-sulfonamide | Unsubstituted | ~100 nM | [5] |

| 4-Substituted-thiophene-2-sulfonamide | Varied | Nanomolar range | [14] |

| 5-Aryl-thiophene-2-sulfonamide | Varied | Potent Inhibition | [16] |

Table 1: Exemplary SAR data for thiophene sulfonamide-based carbonic anhydrase inhibitors.

Kinase Inhibitors: Targeting the ATP-Binding Site

Thiophene sulfonamides have emerged as promising scaffolds for the development of kinase inhibitors.[7][8]

Key SAR Insights:

-

Thiophene-Sulfonamide Linkage: This linkage has been shown to be crucial for activity in certain classes of JNK inhibitors, with its replacement by an amide leading to a loss of potency.[7]

-

Substituents on the Thiophene Ring: Can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. For instance, a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5).[17]

-

Substituents on the Sulfonamide Nitrogen: N-alkylation of the sulfonamide can impact activity, sometimes leading to a reduction in potency.[9]

Figure 2: General binding mode of thiophene sulfonamide kinase inhibitors in the ATP-binding site.

Antimicrobial Agents: A Renewed Focus

The thiophene sulfonamide scaffold is present in a number of compounds with significant antibacterial and antifungal activity.[2][18]

Key SAR Insights:

-

Substituent Effects: The presence of specific functional groups can greatly enhance antimicrobial potency. For example, the introduction of a nitro group has been shown to correlate with good antibacterial and cytotoxic activities in some azo compounds containing a thiophene backbone.[19]

-

Mechanism of Action: While some sulfonamides act as classic antibacterial agents by inhibiting folate synthesis, certain thiophene sulfonamides exhibit bacteriostatic activity through other mechanisms.[20][21] Some derivatives have also shown efficacy against drug-resistant Gram-negative bacteria.[10]

-

SAR Studies on Thiophene-2-carboxamides: In a series of thiophene-2-carboxamide derivatives, those with an amino group at the 3-position and a methoxy group on an appended aryl ring displayed the most potent antibacterial activity.[22]

Experimental Protocols: From Synthesis to Biological Evaluation

A fundamental aspect of SAR studies is the efficient synthesis of analog libraries and their subsequent biological evaluation.

General Synthesis of Thiophene-2-sulfonamides

A common route for the synthesis of thiophene-2-sulfonamides involves the chlorosulfonation of a thiophene derivative followed by amination.

Step-by-Step Protocol:

-

Chlorosulfonation:

-

Dissolve the starting thiophene (1 equivalent) in a suitable inert solvent (e.g., CCl₄).[16]

-

Cool the solution in an ice bath.

-

Add chlorosulfonic acid (3-5 equivalents) dropwise while maintaining the temperature below 10 °C.[16]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the thiophene-2-sulfonyl chloride.

-

-

Amination:

-

Dissolve the crude thiophene-2-sulfonyl chloride in a suitable solvent (e.g., acetone or THF).

-

Cool the solution in an ice bath.

-

Add an excess of aqueous ammonia or the desired amine dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting thiophene sulfonamide by recrystallization or column chromatography.

-

Figure 3: General synthetic workflow for thiophene-2-sulfonamides.

In Vitro Biological Assays: An Overview

The specific biological assays will depend on the therapeutic target of interest. Below are examples of commonly employed assays:

-

Carbonic Anhydrase Inhibition Assay: A stopped-flow spectrophotometric method is typically used to measure the inhibition of CO₂ hydration catalyzed by the enzyme.

-

Kinase Inhibition Assay: These assays can be performed using various formats, including radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence-based assays.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution methods according to CLSI guidelines.

Computational Approaches in SAR Elucidation

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding and predicting the SAR of thiophene sulfonamides.[23][24]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can provide insights into key binding interactions and help rationalize observed SAR trends.

-

DFT Calculations: Density Functional Theory (DFT) can be used to calculate various molecular properties, such as HOMO-LUMO energy gaps, which can correlate with the stability and reactivity of the compounds.[23][24]

Conclusion and Future Directions

The thiophene sulfonamide scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets is paramount for the successful design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:

-

Exploring Novel Substitution Patterns: To identify new interactions with target proteins.

-

Multi-target Drug Design: Developing single molecules that can modulate multiple targets implicated in a disease.

-

Application of Advanced Computational Methods: To enhance the predictive power of SAR models and accelerate the drug discovery process.

By leveraging the principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of the versatile thiophene sulfonamide scaffold.

References

-

Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Carbonnelle, A.-C., et al. (2005). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 48(12), 4143–4155. [Link]

-

Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6693. [Link]

-

Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Al-Abdullah, E. S. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug Research, 63(5), 263–269. [Link]

-

Ullah, Z., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Crystals, 11(2), 211. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

-

Al-Warhi, T., et al. (2022). Therapeutic importance of synthetic thiophene. Journal of the Chinese Chemical Society, 69(10), 1635-1653. [Link]

-

Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822–3831. [Link]

-

Geyer, J. A., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3950–3953. [Link]

-

Gobouri, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 21. [Link]

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Ashmawy, N. S., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6667. [Link]

-

(PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6. (n.d.). Retrieved February 10, 2026, from [Link]

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Wang, Y., et al. (2024). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters, 15(2), 227–234. [Link]

-

(PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2014). Antibacterial and Cytotoxic Activities and SAR of Some Azo Compounds Containing Thiophene Backbone. Research Journal of Medicinal Plant, 8(2), 84-93. [Link]

-

El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(15), 4991. [Link]

-

Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 273-294. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved February 10, 2026, from [Link]

- US5153192A - Thiophene sulfonamides useful as carbonic anhydrase inhibitors. (n.d.). Google Patents.

-

Some reported antibacterial that contain thiophene and sulfonamide... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Redondo, M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13, 1191062. [Link]

-

Collins, C. H., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Communications Biology, 4(1), 472. [Link]

-

Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7079. [Link]

-

Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6693. [Link]

-

Kumar, S., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Organic & Biomolecular Chemistry, 21(27), 5649–5667. [Link]

-

Brooks, C. D., et al. (1995). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 38(24), 4768–4775. [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Griffin, R. J., et al. (2005). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 3(20), 3731–3741. [Link]

-

Sonu, V. K., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(11), 3246–3255. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scialert.net [scialert.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 24. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling of 3-(Thiophene-2-sulfonamido)benzoic Acid

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-(Thiophene-2-sulfonamido)benzoic acid , a compound of significant interest in medicinal chemistry as a potential carbonic anhydrase inhibitor and pharmacophore intermediate. This document details the compound's structural properties, theoretical and predicted solubility profiles, and stability mechanisms. It further establishes rigorous, self-validating experimental protocols for researchers to empirically determine solubility and degradation pathways, ensuring data integrity in pre-clinical development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Understanding the structural basis of solubility and stability is the first step in rigorous profiling. 3-(Thiophene-2-sulfonamido)benzoic acid is a bifunctional molecule containing an ionizable carboxylic acid and a sulfonamide moiety linked to a thiophene ring.

Physicochemical Properties[7]

| Property | Value / Description | Source / Rationale |

| Chemical Name | 3-(Thiophene-2-sulfonamido)benzoic acid | IUPAC |

| Molecular Formula | C₁₁H₉NO₄S₂ | Calculated |

| Molecular Weight | 283.32 g/mol | Calculated |

| pKa (Acid) | ~4.0 – 4.2 (Benzoic acid moiety) | Predicted based on benzoic acid [1] |

| pKa (Sulfonamide) | ~9.5 – 10.5 (Sulfonamide NH) | Predicted based on sulfonamide class [2] |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Predicted (XLogP3) [3] |

| H-Bond Donors | 2 (COOH, NH) | Structural Analysis |

| H-Bond Acceptors | 5 (O=S=O, C=O, Thiophene S) | Structural Analysis |

Ionization & Solubility Logic

The solubility of this compound is strictly pH-dependent due to its two ionizable groups.

-

pH < 3 (Acidic): The molecule exists primarily in its neutral, unionized form (

). This is the species of lowest aqueous solubility (Intrinsic Solubility, -

pH 4 – 9 (Physiological): The carboxylic acid deprotonates (

), forming a mono-anion. Solubility increases significantly due to solvation of the carboxylate. -

pH > 10 (Basic): The sulfonamide nitrogen deprotonates (

), forming a di-anion. This species is highly soluble but may be prone to base-catalyzed hydrolysis.

Solubility Profile

Aqueous Solubility Prediction

Based on the Henderson-Hasselbalch equation and the structural analogs (e.g., 4-isomer), the predicted solubility profile is:

-

0.1 N HCl: < 0.1 mg/mL (Insoluble/Sparingly Soluble)

-

PBS (pH 7.4): > 1.0 mg/mL (Soluble as carboxylate salt)

-

0.1 N NaOH: > 10 mg/mL (Freely Soluble as di-salt)

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended based on the lipophilicity (LogP ~2):

-

DMSO: > 20 mg/mL (Recommended for biological assays)

-

Methanol/Ethanol: > 10 mg/mL

-

Acetonitrile: Moderate solubility; suitable for HPLC mobile phases.

Stability Profile

Hydrolytic Stability

Sulfonamides are generally robust but susceptible to hydrolysis under extreme conditions.

-

Mechanism: Nucleophilic attack of water on the sulfur atom of the sulfonamide group.

-

Degradants: Hydrolysis yields 3-aminobenzoic acid and thiophene-2-sulfonic acid .

-

Risk: Low at physiological pH; Moderate at pH < 1 (high temperature) or pH > 12.

Oxidative Stability (Thiophene Moiety)

The thiophene ring is electron-rich and can be susceptible to oxidation, particularly by singlet oxygen or metabolic oxidation (P450s).

-

Risk: Formation of thiophene S-oxides or ring-opening products upon prolonged exposure to light and oxygen.

-

Mitigation: Store in amber vials; protect from intense light.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

A self-validating method to determine equilibrium solubility at various pH levels.

Reagents:

-

Test Compound (Solid)[1]

-

Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4).

-

HPLC Grade Acetonitrile (for dilution).

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of each buffer in glass vials.

-

Equilibration: Shake at 25°C for 24 hours (Orbit shaker, 300 rpm).

-

Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter. Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

-

Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

-

Validation: Check the pH of the filtrate at the end of the experiment. If pH shifted > 0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

Protocol B: Forced Degradation (Stress Testing)

Determines the intrinsic stability and identifies degradation products.

Conditions:

-

Acid Stress: 1N HCl, 60°C, 4 hours.

-

Base Stress: 1N NaOH, 60°C, 4 hours.

-

Oxidative Stress: 3%

, Room Temp, 24 hours. -

Control: Sample in water/solvent at 4°C.

Analysis: Inject samples onto HPLC. A decrease in the main peak area >10% compared to control indicates instability. New peaks represent degradants (e.g., 3-aminobenzoic acid).

Visualization of Pathways

pH-Dependent Ionization Pathway

This diagram illustrates the structural changes of the molecule across the pH scale, directly correlating to solubility.

Caption: Stepwise ionization of 3-(Thiophene-2-sulfonamido)benzoic acid governing aqueous solubility.

Hydrolytic Degradation Workflow

This diagram details the experimental logic for assessing stability and identifying the primary hydrolysis products.

Caption: Forced degradation pathway identifying cleavage of the sulfonamide bond under acidic stress.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5333, Sulfanilamide (General Sulfonamide pKa data). Retrieved from [Link]

-

Cheméo (2025). Chemical Properties of 3-Benzenesulphonylthiophene (Analogous Lipophilicity Data). Retrieved from [Link]

Sources

Methodological & Application

A Multi-Assay Strategy for Profiling the Cytotoxicity of 3-(Thiophene-2-sulfonamido)benzoic acid

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive, multi-faceted protocol for evaluating the cytotoxic potential of the novel compound, 3-(Thiophene-2-sulfonamido)benzoic acid. Molecules incorporating thiophene-sulfonamide scaffolds are of significant interest in drug discovery, with related structures demonstrating activities ranging from anti-cancer to anti-inflammatory effects[1][2][3]. A thorough understanding of a new chemical entity's cytotoxic profile is paramount for its development. We present an integrated workflow employing three distinct, well-validated cell-based assays to build a robust cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. This multi-assay approach provides a more complete and mechanistically informative picture than any single method, enabling researchers to distinguish between cytostatic, necrotic, and apoptotic effects.

Introduction: The Rationale for a Multi-Parametric Approach

-

Metabolic Viability (MTT Assay): This assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[4][5]. A decrease in signal indicates a reduction in the viable, active cell population.

-

Membrane Integrity (LDH Assay): This method measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis[6][7].

-

Apoptosis Induction (Caspase-Glo® 3/7 Assay): This luminescent assay quantifies the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade. Their activation is a definitive marker of programmed cell death[8][9].

This guide details the principles, step-by-step protocols, and data interpretation strategies for using these three assays to build a comprehensive cytotoxic profile for 3-(Thiophene-2-sulfonamido)benzoic acid.

Overall Experimental Workflow

The following workflow provides a systematic approach to cytotoxicity testing, from initial cell culture preparation to the final integrated analysis of results from three parallel assays.

Figure 2: Principle of the MTT colorimetric assay for cell viability.

Detailed Protocol

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X concentration series of 3-(Thiophene-2-sulfonamido)benzoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]

-

Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[4]

Data Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

% Viability = [(Abstreated - Absblank) / (Absvehicle - Absblank)] x 100

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Membrane Integrity via LDH Assay

This assay measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon membrane damage. The assay measures LDH activity in the supernatant by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[6][12]

Detailed Protocol

-

Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described in the MTT protocol (Steps 1 & 2). It is recommended to run a parallel plate for this assay.

-

Establish Controls: On the same plate, set up the following controls:

-

Spontaneous LDH Release: Untreated or vehicle-treated cells.

-

Maximum LDH Release: A set of untreated wells treated with 10 µL of a lysis buffer (e.g., 10X Triton X-100) 45 minutes before the end of the incubation.[12]

-

Background: Culture medium only.

-

-

Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Abcam, or Sigma-Aldrich). Add 50-100 µL of the reaction mixture to each well containing the supernatant.[13]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12][13]

-

Measurement: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm, with a reference wavelength of ~680 nm.[12]

Data Analysis

Calculate the percentage of cytotoxicity using the values from the established controls.

-

% Cytotoxicity = [(Abstreated - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

Plot % Cytotoxicity against the log of the compound concentration to visualize the dose-dependent effect on membrane integrity.

Protocol 3: Apoptosis via Caspase-Glo® 3/7 Assay

This highly sensitive luminescent assay directly measures the activity of key executioner caspases.

Principle of the Caspase-Glo® 3/7 Assay

Apoptosis converges on the activation of executioner caspases, primarily caspase-3 and caspase-7. This assay provides a proluminescent substrate containing the "DEVD" amino acid sequence, which is a specific target for cleavage by caspase-3 and -7. Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a stable, quantifiable "glow-type" luminescent signal that is directly proportional to caspase activity.[8][9][14]

Figure 3: Simplified signaling cascade measured by the Caspase-Glo® 3/7 Assay.

Detailed Protocol

-

Cell Seeding and Treatment: Prepare and treat a 96-well white-walled, clear-bottom plate as described in the MTT protocol (Steps 1 & 2). White walls are essential to maximize the luminescent signal. Include a positive control for apoptosis (e.g., Staurosporine).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate and mixing gently.

-

Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[9][15]

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis

Calculate the fold change in caspase activity relative to the vehicle control.

-

Fold Change = (Luminescencetreated) / (Luminescencevehicle)

Plot the fold change in caspase activity against the compound concentration.

Data Integration and Interpretation

| MTT Assay Result | LDH Assay Result | Caspase-Glo® 3/7 Result | Interpretation |

| ↓ Viability | ↑ LDH Release | ↔ No Change | The compound likely induces necrosis or other forms of cell death involving membrane rupture. |

| ↓ Viability | ↔ No Change | ↑ Caspase Activity | The compound induces apoptosis . The lack of LDH release indicates intact membranes during the measured timeframe. |

| ↓ Viability | ↑ LDH Release | ↑ Caspase Activity | The compound induces apoptosis, which has progressed to secondary necrosis , leading to membrane compromise. |

| ↓ Viability | ↔ No Change | ↔ No Change | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or it may induce a non-apoptotic, non-necrotic form of cell death not captured by these assays. Further investigation (e.g., cell cycle analysis) is warranted. |

| ↔ No Change | ↔ No Change | ↔ No Change | The compound is not cytotoxic under the tested conditions. |

Note: Arrows indicate a significant change relative to the vehicle control (↓ decrease, ↑ increase, ↔ no significant change).

References

Sources

- 1. Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. cellbiologics.com [cellbiologics.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. protocols.io [protocols.io]

- 15. promega.com [promega.com]

Application Note & Protocols: A Multi-Tiered Strategy for the Evaluation of 3-(Thiophene-2-sulfonamido)benzoic acid as a Selective CDK9 Inhibitor